n-Cbz-trans-1,4-cyclohexanediamine
Overview
Description
N-Cbz-trans-1,4-cyclohexanediamine is a specialty product used for proteomics research . It has a molecular formula of C14H20N2O2 and a molecular weight of 248.32 .
Synthesis Analysis
A catalytic methodology has been developed to transform beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine . The two-step catalytic sequence involves the use of the commercially available RANEY® Ni catalyst . The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .Molecular Structure Analysis
The molecular structure of N-Cbz-trans-1,4-cyclohexanediamine is represented by the formula C14H20N2O2 . The hydrochloride form of this compound has a molecular formula of C14H21ClN2O2 and a molecular weight of 284.79 .Physical And Chemical Properties Analysis
N-Cbz-trans-1,4-cyclohexanediamine has a molecular weight of 248.32 . The hydrochloride form of this compound has a molecular weight of 284.79 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Application 1: Production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil
- Scientific Field : Green Chemistry
- Summary of the Application : The compound “n-Cbz-trans-1,4-cyclohexanediamine” is used in a catalytic methodology to transform beech lignin-derived dimers and oligomers (DO) into well-defined 1,4-cyclohexanediol and 1,4-cyclohexanediamine . These compounds have vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks .
- Methods of Application or Experimental Procedures : The proposed two-step catalytic sequence involves the use of the commercially available RANEY® Ni catalyst . The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .
- Results or Outcomes : The ability to use RANEY® Ni and ammonia in this process holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .
Application 2: Biochemical Research
- Scientific Field : Biochemistry
- Summary of the Application : “n-Cbz-trans-1,4-cyclohexanediamine hydrochloride” is used in biochemical research . It’s a biochemical for proteomics research .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 3: Organic Synthesis Intermediate
- Scientific Field : Organic Chemistry
- Summary of the Application : “n-Cbz-trans-1,4-cyclohexanediamine” is a common organic synthesis intermediate . It is mainly used as a molecular skeleton for the structural modification and synthesis of drug molecules .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Application 4: Unfolded Protein Response Inhibitor
- Scientific Field : Biochemistry
- Summary of the Application : “n-Cbz-trans-1,4-cyclohexanediamine” is used as a molecular skeleton for the structural modification and synthesis of drug molecules . It is particularly used in the synthesis of inhibitors related to the unfolded protein response (UPR), a cellular stress response related to the accumulation of unfolded proteins in the endoplasmic reticulum .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
N-Cbz-trans-1,4-cyclohexanediamine is intended for research use only and is not intended for diagnostic or therapeutic use . It is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs . If irritation persists, seek medical attention .
Future Directions
properties
IUPAC Name |
benzyl N-(4-aminocyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVBZZUMWRXDSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933643 | |
Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Cbz-trans-1,4-cyclohexanediamine | |
CAS RN |
149423-70-1, 149423-77-8 | |
Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Cbz-trans-1,4-cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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